
1,4-Dimethyl-1H-imidazole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-1H-imidazole-2,5-dione is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at the 1 and 4 positions and two carbonyl groups at the 2 and 5 positions. It is a versatile molecule with applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-1H-imidazole-2,5-dione can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: In industrial settings, the compound can be produced by reacting dimethyl sulfate with ketones under controlled conditions. The reaction typically involves heating the reactants in the presence of a base, followed by purification steps to isolate the desired product .
化学反応の分析
Types of Reactions: 1,4-Dimethyl-1H-imidazole-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield different products, often involving the reduction of the carbonyl groups.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives with additional functional groups, while reduction can produce alcohols or amines .
科学的研究の応用
1,4-Dimethyl-1H-imidazole-2,5-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,4-Dimethyl-1H-imidazole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity .
類似化合物との比較
1,3-Dimethyl-1H-imidazole-2,5-dione: Similar structure but with methyl groups at different positions.
1,4-Dimethyl-1H-imidazole-2-thione: Contains a sulfur atom instead of one of the carbonyl groups.
1,4-Dimethyl-1H-imidazole-2,5-diol: Contains hydroxyl groups instead of carbonyl groups.
Uniqueness: 1,4-Dimethyl-1H-imidazole-2,5-dione is unique due to its specific substitution pattern and the presence of two carbonyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C5H6N2O2 |
|---|---|
分子量 |
126.11 g/mol |
IUPAC名 |
3,5-dimethylimidazole-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(8)7(2)5(9)6-3/h1-2H3 |
InChIキー |
VLSBYOFKSMOUHH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=O)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



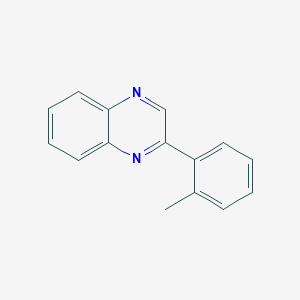
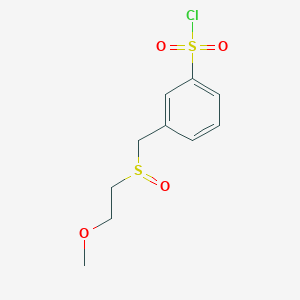

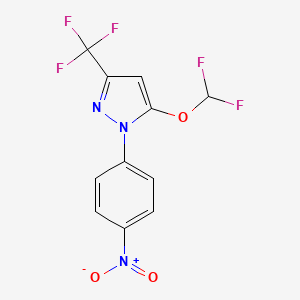

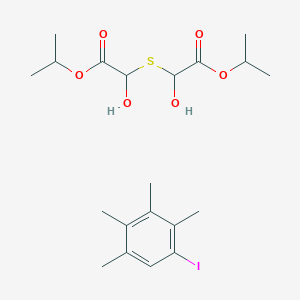

![ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide](/img/structure/B12831991.png)
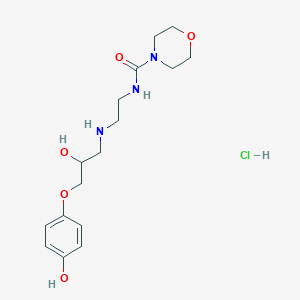
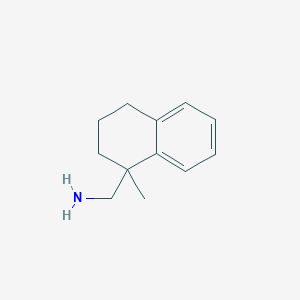

![(2R,3R)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12832029.png)
![2-propyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B12832035.png)
